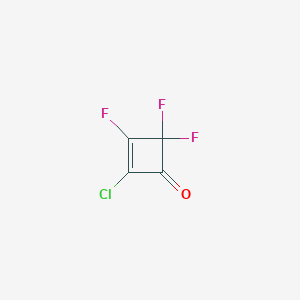
2-Furancarbonyl chloride, 5-(acetylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonyl chloride, 5-(acetylamino)- is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of furan, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-2-furancarboxylic acid with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acylation: 5-amino-2-furancarboxylic acid reacts with acetyl chloride in the presence of pyridine to form 5-(acetylamino)-2-furancarboxylic acid.
Chlorination: The resulting product is then treated with thionyl chloride (SOCl2) to replace the carboxylic acid group with a carbonyl chloride group, yielding 2-Furancarbonyl chloride, 5-(acetylamino)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, 5-(acetylamino)- can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(acetylamino)-2-furancarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 5-(acetylamino)-2-furancarboxylic acid.
Reduction: Corresponding alcohol or amine derivatives.
Scientific Research Applications
2-Furancarbonyl chloride, 5-(acetylamino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, 5-(acetylamino)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Furancarbonyl chloride: A simpler derivative with a similar reactivity profile but lacks the acetylamino group.
5-Acetylamino-2-furancarboxylic acid: The precursor in the synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)-.
Furan-2-carbonyl chloride: Another related compound with similar applications in organic synthesis.
Uniqueness
2-Furancarbonyl chloride, 5-(acetylamino)- is unique due to the presence of both the acetylamino and carbonyl chloride functional groups. This combination enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in the production of complex molecules.
Properties
CAS No. |
56703-69-6 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-acetamidofuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-4(10)9-6-3-2-5(12-6)7(8)11/h2-3H,1H3,(H,9,10) |
InChI Key |
ASPVBOZQHBJATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(O1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


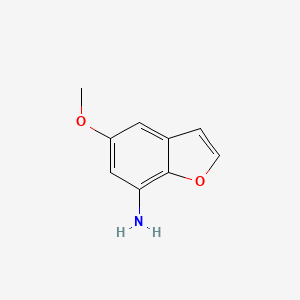
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
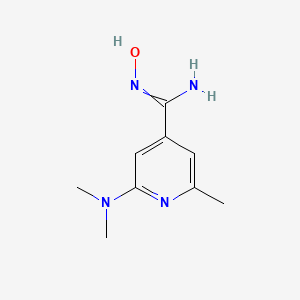
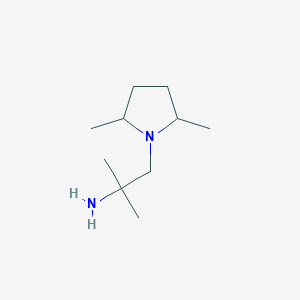
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
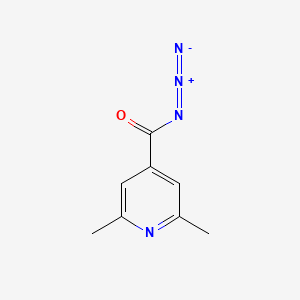





![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)
